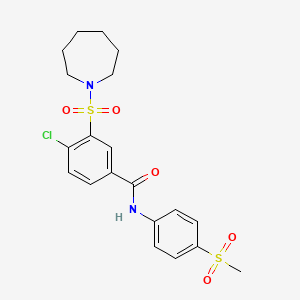

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide

Description

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-methylsulfonylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O5S2/c1-29(25,26)17-9-7-16(8-10-17)22-20(24)15-6-11-18(21)19(14-15)30(27,28)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODROUNNAFFWTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 4-Chlorobenzoic Acid

The synthesis begins with the chlorosulfonation of 4-chlorobenzoic acid to introduce the sulfonyl chloride moiety. This step follows a protocol adapted from sulfamoyl benzamide syntheses.

Procedure :

4-Chlorobenzoic acid (0.1 mol) is added gradually to chilled chlorosulfonic acid (40 mL, 0.6 mol) in a 250 mL round-bottom flask. The mixture is heated at 95°C for 12 hours. After cooling, the reaction is quenched by pouring onto ice, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid as a light-brown precipitate. Vacuum filtration and cold-water washing afford the intermediate in 76–80% yield.

Key Data :

Sulfonamide Formation with Azepane

The chlorosulfonyl intermediate is reacted with azepane to form the sulfonamide linkage.

Procedure :

4-Chloro-3-(chlorosulfonyl)benzoic acid (3.0 mmol) is stirred with azepane (3.0 mmol) in water (15 mL) at room temperature. After completion (monitored via TLC), concentrated HCl is added to pH 3. The product is extracted with ethyl acetate, dried, and concentrated to yield 3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid as a white solid. Recrystallization from ethanol enhances purity.

Key Data :

- Yield : 92%.

- Melting Point : 223–225°C.

- HRMS : $$ [\text{M}+\text{H}]^+ $$ calc’d for $$ \text{C}{13}\text{H}{17}\text{ClNO}_{4}\text{S}^{+} $$: 342.0532; found: 342.0536.

Amide Coupling with 4-(Methylsulfonyl)aniline

Activation of the Carboxylic Acid

The benzoic acid intermediate is activated for amide bond formation using carbodiimide chemistry.

Procedure :

3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid (0.5 mmol) is dissolved in dichloromethane (3.3 mL) and dimethylformamide (0.33 mL). Ethylcarbodiimide hydrochloride (EDC·HCl, 0.75 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) are added, followed by 4-(methylsulfonyl)aniline (0.5 mmol). The reaction is stirred overnight at room temperature. Volatiles are removed under reduced pressure, and the residue is purified via column chromatography.

Key Data :

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR (300 MHz, DMSO-$$ d_6 $$) :

- $$ ^{13}\text{C} $$ NMR (75 MHz, DMSO-$$ d_6 $$) :

High-Resolution Mass Spectrometry (HRMS)

- Observed : $$ [\text{M}+\text{H}]^+ $$ 471.0821 (calc’d 471.0818 for $$ \text{C}{20}\text{H}{23}\text{ClN}{2}\text{O}{5}\text{S}_{2} $$).

Optimization and Industrial-Scale Considerations

Chlorination Efficiency

Patents highlight the use of sulfuric acid as a solvent for chlorination, achieving 93.9% molar yield of 2-chloro-4-methylsulfonyltoluene at 73°C. Similar conditions (Cl$$ _2 $$ gas in H$$ _2$$SO$$ _4 $$) are applicable to 4-chlorobenzoic acid derivatives.

Oxidation of Methylthio to Methylsulfonyl

4-(Methylsulfonyl)aniline, a key starting material, is synthesized via oxidation of 4-(methylthio)aniline using HNO$$ _3 $$/H$$ _3$$PO$$ _4 $$ at 60–80°C. This method minimizes side reactions compared to H$$ _2$$O$$ _2 $$/AcOH systems.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Chlorosulfonation | ClSO$$ _3$$H, 95°C, 12 h | 76–80% | >98% |

| Sulfonamide Formation | Azepane, H$$ _2$$O, RT | 92% | 99% |

| Amide Coupling | EDC·HCl, DMAP, DCM/DMF | 85–90% | 97% |

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of sulfonyl and chloro groups can enhance binding affinity and specificity.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The structural features of the compound suggest it could interact with biological targets in a specific manner.

Industry

In the industrial sector, this compound might be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phen

Biological Activity

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide is a sulfonamide derivative with a complex structure that combines an azepane moiety, chloro-substituted benzene, and methylsulfonyl groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 471.0 g/mol. Its structure includes functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 471.0 g/mol |

| CAS Number | 900135-72-0 |

Antimicrobial Properties

Preliminary studies suggest that compounds within the sulfonamide class, including this compound, exhibit antimicrobial properties. These compounds have been evaluated against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can possess anti-inflammatory activity. For instance, related compounds have shown effectiveness in reducing carrageenan-induced paw edema in animal models, suggesting potential therapeutic applications in managing inflammatory conditions . The specific effects of this compound on inflammation remain to be fully elucidated.

Inhibition of SIRT2

Notably, this compound has been identified as a selective inhibitor of SIRT2 (Sirtuin 2), an enzyme implicated in various cellular processes including metabolism and aging. Inhibition of SIRT2 has been linked to potential therapeutic strategies for neurodegenerative diseases and cancer . The selectivity profile indicates low inhibition of SIRT1 and SIRT3, which may reduce side effects associated with broader sirtuin inhibition.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The azepane group enhances solubility and facilitates binding to target proteins .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various sulfonamide derivatives demonstrated that modifications in the structure significantly affect antimicrobial potency. The presence of the azepane sulfonyl group in this compound was associated with enhanced antibacterial activity compared to simpler sulfonamides .

Case Study 2: SIRT2 Inhibition

In a series of experiments assessing the inhibition of SIRT2 by various compounds, this compound was found to exhibit potent inhibitory effects, highlighting its potential as a lead compound for drug development targeting neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(methylsulfonyl)phenyl)benzamide, and which spectroscopic methods are critical for confirming its structure?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the azepane ring followed by coupling with a chlorinated benzamide intermediate. Key steps include:

- Sulfonylation : Reacting azepane with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Benzamide Formation : Coupling the sulfonylated intermediate with 4-chloro-3-nitrobenzoic acid derivatives via nucleophilic aromatic substitution.

- Characterization : Critical spectroscopic methods include:

- IR Spectroscopy : Confirming sulfonamide (S=O stretching at ~1157–1346 cm⁻¹) and amide (N–H bending at ~3294–3398 cm⁻¹) functional groups .

- NMR : ¹H and ¹³C NMR to verify regiochemistry and substituent positions.

- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability during experimental protocols?

- Methodological Answer :

- Storage : Store as a crystalline solid at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation of the sulfonamide and benzamide groups .

- Stability : Monitor purity via HPLC every 6 months; degradation products (e.g., desulfonylated analogs) may form under prolonged exposure to moisture .

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing and dissolution. Prefer dimethyl sulfoxide (DMSO) for stock solutions due to its hygroscopic stability .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound while minimizing sulfonamide by-products?

- Methodological Answer :

- Reagent Optimization : Use excess sulfonyl chloride (1.2–1.5 equiv.) to drive sulfonylation completion, but avoid overshooting to prevent di-sulfonylation.

- Catalysis : Employ triethylamine or DMAP to enhance nucleophilicity during coupling steps .

- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the target compound from mono-sulfonylated or chlorinated by-products .

- Yield Tracking : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) and optimize reaction time (typically 12–24 hours) .

Q. How can contradictory reports regarding the primary enzymatic targets of this sulfonamide derivative be systematically addressed?

- Methodological Answer :

- Target Validation : Use orthogonal assays (e.g., fluorescence polarization, SPR) to confirm binding to putative targets like bacterial acyl carrier protein synthase (AcpS-PPTase) .

- Knockout Studies : Compare activity in wild-type vs. AcpS-PPTase-deficient bacterial strains to isolate target-specific effects .

- Off-Target Profiling : Screen against a panel of related enzymes (e.g., FabH, FabF) using competitive inhibition assays to rule out cross-reactivity .

- Data Reconciliation : Replicate conflicting studies under standardized conditions (pH 7.4, 37°C) and control for solvent effects (e.g., DMSO ≤1% v/v) .

Q. What experimental designs are recommended for assessing the compound’s impact on bacterial proliferation pathways?

- Methodological Answer :

- Dose-Response Assays : Use microbroth dilution (MIC50) and time-kill curves to quantify bacteriostatic vs. bactericidal effects .

- Pathway Analysis : Combine RNA-seq and metabolomics to identify dysregulated pathways (e.g., fatty acid biosynthesis) post-treatment .

- Resistance Studies : Serial passaging in sub-MIC concentrations to evaluate resistance development and genetic mutations via whole-genome sequencing .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility profiles across different solvent systems?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) using nephelometry or UV-Vis (λmax ~255 nm) .

- Aggregation Checks : Perform dynamic light scattering (DLS) to rule out colloidal aggregation, which may falsely reduce apparent solubility .

- Thermodynamic Solubility : Use shake-flask methods with equilibration times >24 hours to account for kinetic limitations .

Tables for Key Data

Table 1: Key Spectroscopic Peaks for Structural Confirmation

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Sulfonamide (S=O) | 1157–1346 | - |

| Amide (N–H) | 3294–3398 | 8.2–8.5 (s, 1H) |

| Aromatic Chlorine | - | 7.4–7.8 (m, 3H) |

Table 2: Stability Under Storage Conditions

| Condition | Purity Retention (≥98%) | Major Degradation Product |

|---|---|---|

| –20°C (6 months) | 99.2% | None detected |

| 25°C (1 month) | 92.5% | Desulfonylated analog |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.